7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone 7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone 1,3,8,10(2H,9H)-Tetraone, 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d′e′f′]diisoquinoline (PEPTC) is an n-type small molecular organic semiconducting material. They are most commonly used in organic thin film transistors (OTFT) and also in solution processed organic photovoltaic cells (OPV). They have a well-defined structure and do not show any molecular weight dependence, leading to high purity and ease of processability.

Brand Name: Vulcanchem
CAS No.: 67075-37-0
VCID: VC1964524
InChI: InChI=1S/C40H26N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-18H,19-22H2
SMILES: C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=CC=C9)C2=O
Molecular Formula: C40H26N2O4
Molecular Weight: 598.6 g/mol

7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

CAS No.: 67075-37-0

Cat. No.: VC1964524

Molecular Formula: C40H26N2O4

Molecular Weight: 598.6 g/mol

* For research use only. Not for human or veterinary use.

7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone - 67075-37-0

Specification

CAS No. 67075-37-0
Molecular Formula C40H26N2O4
Molecular Weight 598.6 g/mol
IUPAC Name 7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Standard InChI InChI=1S/C40H26N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-18H,19-22H2
Standard InChI Key IIKSFQIOFHBWSO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=CC=C9)C2=O
Canonical SMILES C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=CC=C9)C2=O

Introduction

Chemical Identity and Nomenclature

Primary Identification

The compound under discussion is formally identified as 7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone. This systematic name reflects its complex molecular structure, highlighting the presence of two phenylethyl groups attached to a diazaheptacyclic core. The compound's complexity necessitates multiple naming conventions to facilitate its identification across different chemical databases and research publications.

Alternative Nomenclature

The compound is also known by several alternative names in the scientific literature:

  • 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d′e′f′]diisoquinoline-1,3,8,10(2H,9H)-tetraone

  • N,N'-bis(2-phenyl-ethyl)-3,4,9,10-perylene dicarboximide

  • Anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-

  • 1,3,8,10(2H,9H)-Tetraone, 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline

This diversity in nomenclature reflects both the compound's structural complexity and its significance across multiple research domains.

Chemical Structure and Properties

Molecular Structure

7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone possesses a unique structure featuring:

  • A polycyclic core with multiple fused rings

  • Two nitrogen atoms integrated into the framework

  • Two phenylethyl substituents

  • Four carbonyl groups (tetrone moieties)

The SMILES notation for this compound is O=C1N(CCC2=CC=CC=C2)C(=O)C2=C3C1=CC=C1C4=CC=C5C(=O)N(CCC6=CC=CC=C6)C(=O)C6=C5C4=C(C=C6)C(C=C2)=C31, providing a linear representation of its molecular structure.

Physicochemical Properties

The compound exhibits distinctive physicochemical properties, summarized in the following table:

PropertyValueReference
Molecular FormulaC40H26N2O4
Molecular Weight598.65 g/mol
Physical StateSolid
AppearanceFluffy black solid
Melting Point415-419°C
Density1.428±0.06 g/cm³
Storage ConditionRoom temperature (20-22°C)
Purity (Available)>97% to 99%

These properties contribute to the compound's stability and suitability for various applications in materials science and organic electronics.

Synthesis and Production

Purification Methods

Commercial preparations of this compound undergo rigorous purification processes to achieve high purity levels:

  • Sublimation techniques are employed to achieve purities of 99% or higher

  • These purification methods contribute to the compound's well-defined structure and absence of molecular weight dependence

The availability of high-purity material is crucial for research applications, particularly in semiconductor and electronic device fabrication where impurities can significantly affect performance characteristics.

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of 7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is primarily influenced by its functional groups:

  • The tetrone moieties (carbonyl groups) can undergo nucleophilic addition reactions

  • The nitrogen atoms allow for potential coordination with metal ions or participation in electrophilic substitution reactions

  • The phenylethyl substituents contribute to the compound's solubility and participate in weak intermolecular interactions

These reactive properties enable potential derivatization for tailoring the compound's properties for specific applications.

Stability Considerations

The compound demonstrates remarkable thermal stability, as evidenced by its high melting point of 415-419°C . This thermal stability, combined with its structural integrity, contributes to its suitability for applications in electronic devices that may operate under elevated temperature conditions.

Applications in Organic Electronics

Organic Thin Film Transistors (OTFT)

7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone functions as an n-type semiconductor in organic thin film transistors. As an n-type organic semiconductor, it facilitates electron transport within electronic devices. The compound's well-defined structure and high purity contribute to consistent performance in transistor applications, with several advantageous properties:

  • Well-defined molecular structure ensures consistent electronic properties

  • Absence of molecular weight dependence eliminates batch-to-batch performance variations

  • High purity minimizes charge carrier trapping and enhances mobility

These properties make it particularly valuable for research and development of next-generation flexible electronic devices.

Organic Photovoltaic Cells (OPV)

The compound has demonstrated utility in solution-processed organic photovoltaic cells . Its application in OPV technologies leverages several key properties:

  • Efficient absorption in the visible spectrum

  • Appropriate energy level alignment for charge separation

  • Solution processability for cost-effective manufacturing

  • Structural stability for extended device lifetime

These characteristics position the compound as a promising material for advancing organic solar cell technologies, contributing to the development of renewable energy solutions.

Research Significance and Future Directions

Current Research Landscape

The emergence of 7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone in the scientific literature reflects growing interest in advanced organic electronic materials. Its inclusion in catalogs specializing in OFET and OPV materials indicates recognition of its value in these applications . The compound's unique structural features and electronic properties position it as a model system for investigating structure-property relationships in organic semiconductors.

Future Research Opportunities

Several promising research directions emerge from current understanding of this compound:

  • Structural modification to enhance specific electronic properties

  • Investigation of processing techniques to optimize thin film morphology

  • Integration into novel device architectures to exploit its unique properties

  • Exploration of potential applications beyond current electronic applications

These research avenues could expand the utility of this compound and contribute to advancements in organic electronics and materials science.

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